リン酸コデイン半水和物
概要
説明
リン酸コデインは、ケシ科の植物であるケシ (Papaver somniferum) から抽出されたオピオイド鎮痛剤です。主に疼痛管理、鎮咳、および制吐剤として使用されます。 リン酸コデインはモルヒネよりも効力が弱いが、類似の薬理学的特性を持つため、軽度から中等度の疼痛の治療に有効な薬物となっています .
2. 製法
合成経路および反応条件: リン酸コデインは、ケシから抽出されたコデインから合成されます。合成は、モルヒネのメチル化によってコデインを生成する反応です。通常、反応はヨウ化メチルと炭酸カリウムなどの塩基を還流条件下で用います。 生成されたコデインは、その後リン酸と反応させてリン酸コデインを生成します .
工業的生産方法: リン酸コデインの工業的生産は、ケシからのコデインの大規模な抽出とそれに続くリン酸コデインへの変換によって行われます。 このプロセスには、不純物を除去し、医薬品グレードのリン酸コデインを生産するための精製工程が含まれます .
反応の種類:
酸化: リン酸コデインは酸化されてコデノンを生成することができます。
還元: リン酸コデインの還元によって、ジヒドロコデインが得られます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬。
還元: 水素ガス存在下でのパラジウム担持炭素 (Pd/C) などの触媒。
主要な生成物:
酸化: コデノン。
還元: ジヒドロコデイン。
置換: モルヒネ
科学的研究の応用
リン酸コデインは、科学研究において幅広い用途を持っています。
化学: 検出および定量化方法の開発のための分析化学における基準物質として使用されます。
生物学: 中枢神経系への影響とそのオピオイド受容体との相互作用について研究されています。
医学: 鎮痛剤、鎮咳剤、制吐剤としての特性について広範囲にわたって研究されています。また、疼痛管理およびオピオイド依存症に関する研究にも使用されています。
作用機序
リン酸コデインは、中枢神経系のμ-オピオイド受容体に結合することで作用を発揮します。この結合により、ニューロンの過分極が起こり、有害な神経伝達物質の放出が阻害され、鎮痛効果が得られます。コデインはモルヒネに代謝されるため、鎮痛効果に寄与します。 疼痛知覚の調節と疼痛耐性の増加は、ニューロンの興奮性の低下によるものです .
類似化合物:
モルヒネ: リン酸コデインよりも効力が強く、重度の疼痛に使用されます。
ジヒドロコデイン: リン酸コデインに似ていますが、薬物動態がわずかに異なります。
トラマドール: リン酸コデインよりも効力が弱く、二重の作用機序を持つ合成オピオイド。
独自性: リン酸コデインは、軽度から中等度の疼痛の治療において、効力と安全性のバランスがとれている点で独特です。 モルヒネに比べて効力が低いため、重篤な副作用や依存のリスクが低減され、特定の患者集団にとって好ましい選択肢となっています .
生化学分析
Biochemical Properties
Codeine phosphate hemihydrate interacts with various enzymes, proteins, and other biomolecules. It is primarily metabolized by two different pathways . Around 80% of codeine is conjugated to form codeine-6-glucuronide, which may have weak analgesic activity . Typically less than 10% of codeine undergoes CYP2D6-mediated O-demethylation to the potent analgesic, morphine .
Cellular Effects
Codeine phosphate hemihydrate has various effects on different types of cells and cellular processes. It influences cell function by increasing the threshold for pain without impairing consciousness or altering other sensory functions . It also reduces the anxiety and stress caused by pain .
Molecular Mechanism
The mechanism of action of Codeine phosphate hemihydrate is thought to be mediated through the agonism of opioid receptors, particularly the mu-opioid receptors . The antitussive effect does not appear to be related to the binding of traditional opiate receptors (mu and kappa) .
Temporal Effects in Laboratory Settings
Codeine phosphate hemihydrate forms three hydrates and two anhydrates . The sesquihydrate and hemihydrate, which differ by one water molecule, are stable at room temperature . Upon heating, the sesquihydrate transforms into an unstable monohydrate, which subsequently converts into the hemihydrate .
Dosage Effects in Animal Models
The effects of Codeine phosphate hemihydrate vary with different dosages in animal models . Adverse reactions, especially in cats, are exhibited as excitement, muscular spasms, convulsions, respiratory depression, sedation, and constipation .
Metabolic Pathways
Codeine phosphate hemihydrate is involved in various metabolic pathways . It is primarily metabolised by two different pathways . Around 80% of codeine is conjugated to form codeine-6-glucuronide, which may have weak analgesic activity . Typically less than 10% of codeine undergoes CYP2D6-mediated O-demethylation to the potent analgesic, morphine .
Transport and Distribution
Codeine phosphate hemihydrate is distributed to the breast milk so should not be used for breastfeeding mothers . It is transported and distributed within cells and tissues .
準備方法
Synthetic Routes and Reaction Conditions: Codeine phosphate is synthesized from codeine, which is extracted from the opium poppy. The synthesis involves the methylation of morphine to produce codeine. The reaction typically uses methyl iodide and a base such as potassium carbonate under reflux conditions. The resulting codeine is then reacted with phosphoric acid to form codeine phosphate .
Industrial Production Methods: Industrial production of codeine phosphate involves large-scale extraction of codeine from opium poppy followed by its conversion to codeine phosphate. The process includes purification steps to ensure the removal of impurities and the production of pharmaceutical-grade codeine phosphate .
Types of Reactions:
Oxidation: Codeine phosphate can undergo oxidation to form codeinone.
Reduction: Reduction of codeine phosphate can yield dihydrocodeine.
Substitution: Codeine phosphate can participate in substitution reactions, such as O-demethylation to form morphine
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Enzymatic reactions using cytochrome P450 enzymes
Major Products:
Oxidation: Codeinone.
Reduction: Dihydrocodeine.
Substitution: Morphine
類似化合物との比較
Morphine: More potent than codeine phosphate, used for severe pain.
Dihydrocodeine: Similar to codeine phosphate but with a slightly different pharmacokinetic profile.
Tramadol: A synthetic opioid with a dual mechanism of action, less potent than codeine phosphate.
Hydrocodone: More potent than codeine phosphate, used for moderate to severe pain
Uniqueness: Codeine phosphate is unique in its balance of efficacy and safety for treating mild to moderate pain. Its lower potency compared to morphine reduces the risk of severe side effects and dependence, making it a preferred choice for certain patient populations .
生物活性
Codeine phosphate, a widely used opioid analgesic, is primarily employed for its pain-relieving properties. This article delves into the biological activity of codeine phosphate, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications. It also examines relevant case studies and research findings that highlight its efficacy and safety.
Codeine phosphate exerts its effects primarily through the following mechanisms:
- Opioid Receptor Agonism : Codeine is metabolized into morphine, which binds to mu-opioid receptors in the central nervous system (CNS), leading to analgesia. This interaction inhibits the release of neurotransmitters involved in pain signaling.
- Antitussive Effects : Codeine also acts on the cough center in the medulla oblongata, reducing the urge to cough, making it beneficial for treating chronic cough conditions.
Pharmacokinetics
The pharmacokinetic profile of codeine phosphate is crucial for understanding its biological activity. Key parameters include:
Parameter | Immediate-Release Codeine | Sustained-Release Codeine |
---|---|---|
Cmax (ng/mL) | 138.8 | 217.8 |
Tmax (hours) | 1.1 | 2.3 |
AUC (ng·mL⁻¹·h) | 1262.4 | 1202.3 |
Half-life (hours) | 2.3 | 2.6 |
These values indicate that sustained-release formulations provide higher plasma levels over a broader time interval, potentially improving pain management outcomes .
Biological Activity in Cancer Research
Recent studies have explored the anticancer properties of codeine phosphate. A notable study demonstrated that codeine reduced the viability of breast cancer (MCF-7) and gastric cancer (AGS) cell lines in a dose-dependent manner. The results indicated:
- IC50 Values : The inhibitory concentration for MCF-7 and AGS cells was determined, showing significant cytotoxicity.
- Apoptosis Induction : Codeine complex treatment led to increased apoptosis in these cancer cell lines, suggesting potential therapeutic applications in oncology .
Case Studies and Clinical Trials
Several clinical trials have assessed the efficacy of codeine phosphate in various contexts:
- Postoperative Pain Management : A systematic review indicated that codeine was effective in providing pain relief post-surgery, with a number needed to treat (NNT) of 12 for at least 50% pain relief compared to placebo .
- Chronic Cough Treatment : In trials involving patients with chronic obstructive pulmonary disease (COPD), codeine significantly reduced cough severity scores compared to control groups .
- Oxidative Stress and Neuronal Effects : Research has shown that chronic administration of codeine can induce oxidative stress and apoptosis in neuronal cells, highlighting potential neurotoxic effects associated with prolonged use .
Safety Profile and Adverse Effects
While codeine phosphate is generally considered safe when used as directed, it is not without risks:
- Common Adverse Effects : These include constipation, drowsiness, and nausea.
- Serious Risks : Prolonged use can lead to dependency and withdrawal symptoms upon cessation. Additionally, high doses can result in respiratory depression, particularly in sensitive populations such as the elderly or those with pre-existing respiratory conditions .
特性
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;phosphoric acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H21NO3.2H3O4P.H2O/c2*1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;2*1-5(2,3)4;/h2*3-6,11-13,17,20H,7-9H2,1-2H3;2*(H3,1,2,3,4);1H2/t2*11-,12+,13-,17-,18-;;;/m00.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSZLDSPXIWGFO-BLOJGBSASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.O.OP(=O)(O)O.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.O.OP(=O)(O)O.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50N2O15P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
76-57-3 (Parent) | |
Record name | Codeine phosphate [USP:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041444626 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20904612 | |
Record name | Codeine phosphate hemihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20904612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
812.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Codeine phosphate appears as colorless small crystals or white powder. Odorless. Bitter taste. Solutions are acid to litmus. pH (4% solution) 4.2-5. (NTP, 1992) | |
Record name | CODEINE PHOSPHATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20047 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 100 mg/mL at 61 °F (NTP, 1992) | |
Record name | CODEINE PHOSPHATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20047 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
52-28-8, 41444-62-6 | |
Record name | CODEINE PHOSPHATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20047 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Codeine phosphate [USP:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041444626 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Codeine phosphate hemihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20904612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Codeine phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.126 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (1S,5R,13R,14S,17R)-10-methoxy-4-methyl-12-oxa-4-azapentacyclo[9.6.1.0¹,¹³.0�,¹�.0�,¹�]octadeca-7(18),8,10,15-tetraen-14-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CODEINE PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GSL05Y1MN6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
428 to 455 °F (decomposes) (NTP, 1992) | |
Record name | CODEINE PHOSPHATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20047 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Codeine Phosphate exert its analgesic effects?
A1: Codeine Phosphate is an opioid analgesic that provides pain relief by binding to opioid receptors in the central nervous system (CNS). [] These receptors are also found in other parts of the body, leading to a variety of therapeutic and side effects. [] While Codeine Phosphate itself has a relatively low affinity for these receptors, it is metabolized in the liver to morphine, which is a more potent opioid agonist. [, ]
Q2: What is the relative potency of Codeine Phosphate compared to morphine?
A2: Codeine Phosphate possesses approximately one-sixth the analgesic activity of morphine. []
Q3: Can you elaborate on the role of different opioid receptor subtypes in mediating the effects of Codeine Phosphate?
A3: While the provided research primarily focuses on Codeine Phosphate's interaction with opioid receptors in general, it doesn't delve into the specific roles of different opioid receptor subtypes (mu, delta, kappa). Further research is needed to elucidate the contribution of each subtype to the overall pharmacological profile of Codeine Phosphate.
Q4: What is the molecular formula and weight of Codeine Phosphate Hemihydrate?
A4: The molecular formula of Codeine Phosphate Hemihydrate is C18H24NO7P • 0.5H2O. Its molecular weight is 406.37 g/mol. [, ]
Q5: Is there any spectroscopic data available to characterize Codeine Phosphate Hemihydrate?
A5: Yes, vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, has been employed to characterize different solid forms of Codeine Phosphate, including the hemihydrate. [] These techniques provide valuable information about the functional groups and molecular vibrations within the compound, aiding in its identification and analysis.
Q6: What is known about the stability of Codeine Phosphate in different formulations?
A6: Codeine Phosphate has been incorporated into various formulations, including syrups, tablets, and sustained-release capsules, to optimize its delivery and therapeutic effect. [, , ] Research indicates that Codeine Phosphate 3mg/mL in Ora-Sweet syrup vehicle remains stable in amber polyethylene terephthalate bottles and amber polyethylene oral syringes for at least 98 days when stored at 22-25 degrees Celsius and protected from light. []
Q7: Are there any known compatibility issues with Codeine Phosphate in pharmaceutical formulations?
A7: While the provided research doesn't highlight specific compatibility issues, it emphasizes the importance of careful formulation development to ensure the stability and efficacy of Codeine Phosphate-containing medications. [] Factors like pH, excipients, and storage conditions can influence the stability of the drug substance and the final product.
Q8: How is Codeine Phosphate metabolized in the body?
A8: Codeine Phosphate undergoes O- and N-demethylation in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to produce morphine and norcodeine. [] These metabolites, along with Codeine Phosphate itself, are excreted mainly through the kidneys, primarily as conjugates with glucuronic acid. []
Q9: What is the typical elimination half-life of Codeine Phosphate?
A9: Following oral administration of 60 mg Codeine Phosphate, the mean β-phase elimination half-life ranged from 2.4 to 2.9 hours in healthy volunteers. []
Q10: Does the co-administration of other drugs affect the pharmacokinetics of Codeine Phosphate?
A10: While the provided research doesn't extensively explore drug interactions, it's important to note that substances influencing CYP2D6 activity, such as enzyme inhibitors or inducers, can potentially alter the metabolism and clearance of Codeine Phosphate. []
Q11: What analytical techniques are commonly employed for the quantification of Codeine Phosphate?
A11: Several analytical methods have been developed and validated for the determination of Codeine Phosphate in various matrices. High-performance liquid chromatography (HPLC) [, , , ] coupled with different detectors like UV, PDA, or mass spectrometry is frequently used due to its high sensitivity and selectivity. Other techniques, such as UV spectrophotometry, derivative spectrophotometry, and chemiluminescence, have also been explored for Codeine Phosphate analysis. [, , , ]
Q12: How is the quality of Codeine Phosphate-containing products ensured during manufacturing?
A12: Quality control and assurance play a crucial role in maintaining the safety and efficacy of pharmaceutical products. This involves adhering to Good Manufacturing Practices (GMP) and conducting rigorous testing throughout the production process. Analytical methods used for quality control are validated to ensure accuracy, precision, and specificity in determining Codeine Phosphate content and ensuring product quality. [, ]
Q13: What are some known adverse effects associated with Codeine Phosphate use?
A13: While this Q&A focuses on scientific aspects and excludes detailed side effect information, it's important to acknowledge that Codeine Phosphate, as an opioid, can lead to adverse effects like constipation, nausea, drowsiness, and respiratory depression, particularly at higher doses or with prolonged use. [, ]
Q14: Are there any specific safety concerns regarding Codeine Phosphate use in certain patient populations?
A14: Although detailed safety information is outside the scope of this scientific Q&A, it's crucial to highlight that Codeine Phosphate dosage adjustments might be necessary for patients with renal impairment, as impaired kidney function can affect drug clearance. [] Additionally, caution is advised when prescribing Codeine Phosphate to individuals with respiratory diseases, as it can potentially exacerbate breathing difficulties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。